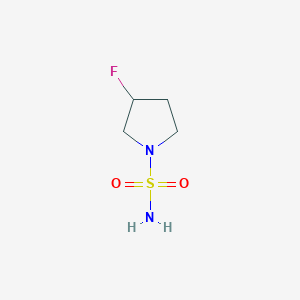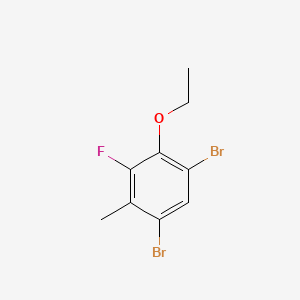
(R)-2-((Benzyloxy)methyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Benzyloxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyloxy group attached to the morpholine ring, which is further modified by the addition of a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Benzyloxy)methyl)morpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the benzyloxy-methylated morpholine. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-((Benzyloxy)methyl)morpholine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-((Benzyloxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((Benzyloxy)methyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((Benzyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Benzyloxy)methyl)morpholine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-((Benzyloxy)methyl)morpholine: The non-salt form of the compound, with different solubility and stability characteristics.
N-Benzylmorpholine: A structurally related compound with a benzyl group directly attached to the morpholine ring.
Uniqueness
®-2-((Benzyloxy)methyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the benzyloxy group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxymethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12;/h1-5,12-13H,6-10H2;1H/t12-;/m1./s1 |
InChI Key |
HDBLYIWIAYTZSJ-UTONKHPSSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)COCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1COC(CN1)COCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


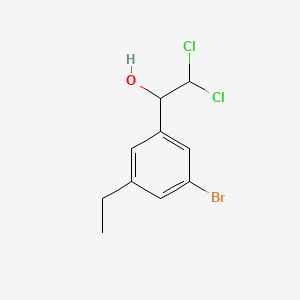

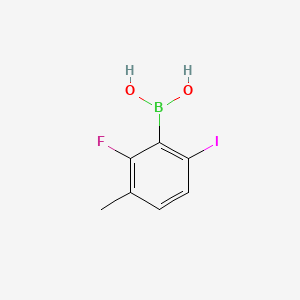
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
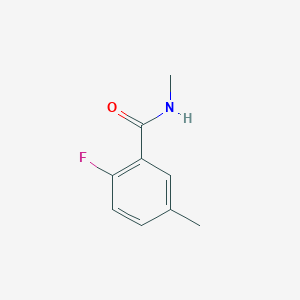
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
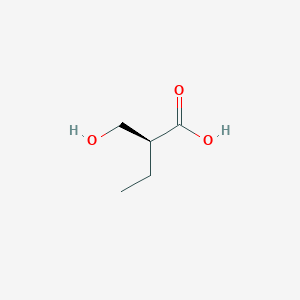
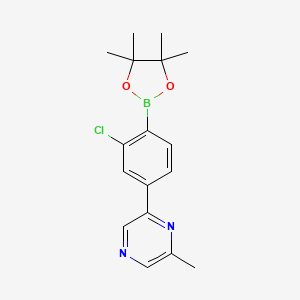

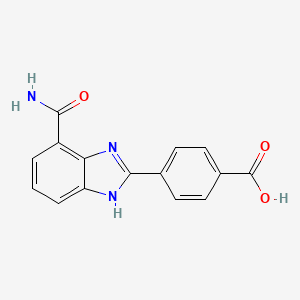

![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
